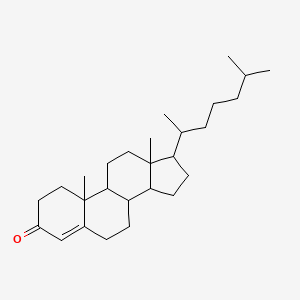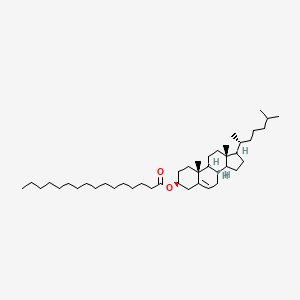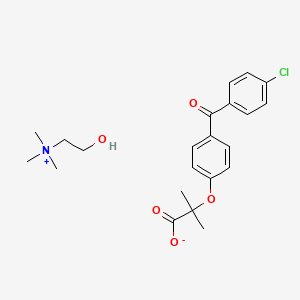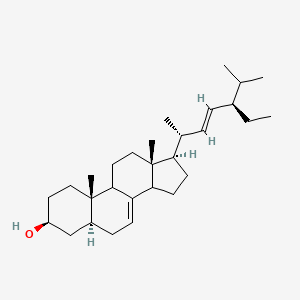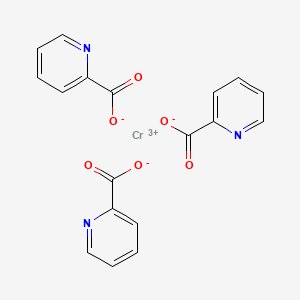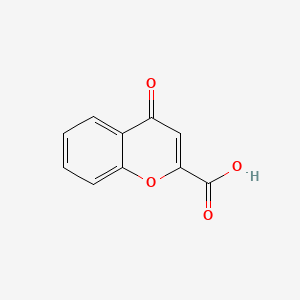![molecular formula C35H42N4O6 B1668967 4-[[(1R)-2-[[(2R)-2-(2-金刚烷氧基羰基氨基)-3-(1H-吲哚-3-基)-2-甲基丙酰]氨基]-1-苯乙基]氨基]-4-氧代丁酸 CAS No. 130332-27-3](/img/structure/B1668967.png)
4-[[(1R)-2-[[(2R)-2-(2-金刚烷氧基羰基氨基)-3-(1H-吲哚-3-基)-2-甲基丙酰]氨基]-1-苯乙基]氨基]-4-氧代丁酸
描述
CI-988 is potent and selective CCK2 (CCK-B) receptor antagonist that displays ~ 1600-fold selectivity over CCK1 receptors (IC50 values are 1.7 and 2717 nM for CCK2 and CCK1 respectively).
科学研究应用
Cholecystokinin Antagonist
CI-988 is a drug that acts as a cholecystokinin antagonist , selective for the CCK B subtype . This means it can block the action of cholecystokinin, a hormone that stimulates the digestion of fat and protein.
Anxiolytic Effects
In animal studies, CI-988 has shown anxiolytic effects . This suggests that it could potentially be used to reduce anxiety.
Potentiation of Analgesic Action
CI-988 has been found to potentiate the analgesic action of both morphine and endogenous opioid peptides . This means it could enhance the pain-relieving effects of these substances.
Prevention of Opioid Tolerance
The compound has been shown to prevent the development of tolerance to opioids . This could be particularly useful in managing long-term pain treatment.
Reduction of Withdrawal Symptoms
CI-988 has been found to reduce symptoms of withdrawal . This suggests it could potentially be used in the treatment of addiction.
Inhibition of Lung Cancer Cell Growth
CI-988 has been found to inhibit the growth of small cell lung cancer cells . It also inhibits EGFR transactivation and proliferation caused by the addition of CCK/Gastrin to lung cancer cells .
Increase of Dopamine Levels
CI-988 has been found to increase dopamine levels in the anterior nucleus accumbens, posterior nucleus accumbens, or caudate nucleus of anesthetized rats . This suggests it could potentially be used in the treatment of conditions related to dopamine levels, such as Parkinson’s disease.
作用机制
CI-988, also known as PD-134308, is a potent and selective antagonist of the cholecystokinin 2 receptor (CCK2R). This compound has been studied for its potential therapeutic applications, particularly in the treatment of pain and anxiety .
Target of Action
CI-988 primarily targets the cholecystokinin 2 receptor (CCK2R) . CCK2R is a G-protein coupled receptor (GPCR) that is present on various cells, including lung cancer cells . It plays a crucial role in mediating the effects of the gastrointestinal hormone cholecystokinin (CCK), which is involved in various physiological processes such as digestion and satiety .
Mode of Action
CI-988 acts as an antagonist at the CCK2R, meaning it binds to this receptor and inhibits its activation . This prevents the receptor from responding to its natural ligand, CCK, thereby blocking the downstream effects of CCK signaling .
Biochemical Pathways
The interaction of CI-988 with CCK2R affects several biochemical pathways. For instance, it has been shown to inhibit the ability of CCK to cause ERK phosphorylation and elevate cytosolic Ca2+ . Additionally, CI-988 can block the transactivation of the epidermal growth factor receptor (EGFR) caused by CCK . This suggests that CI-988 may influence multiple signaling pathways downstream of CCK2R.
Result of Action
In animal studies, CI-988 has shown anxiolytic effects and potentiated the analgesic action of both morphine and endogenous opioid peptides . It has also been found to prevent the development of tolerance to opioids and reduce symptoms of withdrawal . In human trials, the therapeutic effects of ci-988 were minimal even at high doses .
Action Environment
The action of CI-988 can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the efficacy and stability of CI-988. Furthermore, the physiological environment, such as the pH and the presence of other signaling molecules, could also impact the action of CI-988 .
属性
IUPAC Name |
4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t21?,22?,24?,25?,29-,32?,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQSSYMRZKLFDR-ZABPBAJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@@H](C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099873 | |
| Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |
CAS RN |
130332-27-3 | |
| Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130332-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI-988 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130332273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CI-988 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2637PDX9SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of CI-988?
A1: CI-988 acts as a potent and selective antagonist of the cholecystokinin B receptor (CCK-B receptor). [, , ]
Q2: How does CI-988 interact with the CCK-B receptor?
A2: While the precise binding mechanism remains to be fully elucidated, CI-988 competitively inhibits the binding of cholecystokinin (CCK) and gastrin, the endogenous ligands, to the CCK-B receptor. [, , ] This interaction prevents the activation of downstream signaling pathways normally initiated by CCK and gastrin.
Q3: What are the downstream effects of CCK-B receptor antagonism by CI-988?
A3: Antagonism of the CCK-B receptor by CI-988 has been shown to:
- Reduce anxiety-like behavior: Studies in rodents have demonstrated that CI-988 can produce anxiolytic-like effects in various anxiety models. [, , ]
- Modulate dopamine neuronal activity: CI-988 appears to influence dopamine neuronal activity in the substantia nigra, potentially by altering the response to dopamine agonists. [, ]
- Influence pain perception: Research suggests that CI-988 might play a role in modulating pain perception, particularly in the context of neuropathic pain and morphine analgesia. [, ]
- Affect cell proliferation: In vitro studies have shown that CI-988 can inhibit the growth of certain cancer cell lines, including small cell lung cancer and colon cancer cells. [, , , ]
Q4: What is the molecular formula and weight of CI-988?
A4: The molecular formula of CI-988 is C36H44N4O6, and its molecular weight is 616.75 g/mol.
Q5: Is there any spectroscopic data available for CI-988?
A5: While specific spectroscopic data may not be comprehensively detailed in the provided research, analytical methods like high-performance liquid chromatography (HPLC) with fluorescence detection have been employed for its characterization and quantification. []
Q6: How do structural modifications of CI-988 affect its CCK-B receptor affinity?
A6: Research indicates that specific structural elements within CI-988 are crucial for its CCK-B receptor binding affinity and selectivity. For example:
- Indole Moiety: Modifications to the indole ring can significantly impact CCK-B receptor affinity. []
- Acid Mimics: Studies exploring acid mimics of CI-988 highlight the importance of pKa values, charge distribution, and geometry for optimal binding. []
- Stereochemistry: The stereochemistry of CI-988 is essential for its activity. Enantiomers of CI-988 display distinct receptor selectivity profiles. []
Q7: What is known about the pharmacokinetic profile of CI-988?
A7: Research suggests that CI-988 exhibits low oral bioavailability in both rodents and non-rodent species. This has been attributed to poor absorption and efficient hepatic extraction. [] Efforts have been made to develop analogs with improved pharmacokinetic properties.
Q8: Does CI-988 cross the blood-brain barrier?
A8: Yes, CI-988 has been shown to penetrate the blood-brain barrier, which is crucial for its central nervous system effects. []
Q9: What in vitro models have been used to investigate the effects of CI-988?
A9: Several in vitro models have been employed, including:
- Radioligand Binding Assays: To assess the binding affinity of CI-988 to CCK-A and CCK-B receptors. [, ]
- Cell Proliferation Assays: To investigate the effects of CI-988 on the growth of various cancer cell lines. [, , ]
- Isolated Tissue Preparations: To evaluate the impact of CI-988 on CCK-mediated responses in tissues like the gallbladder. [, ]
Q10: What animal models have been used to study the effects of CI-988?
A10: Various animal models have been utilized, including:
- Rodent Anxiety Models: The elevated X-maze and other behavioral paradigms have been used to assess the anxiolytic-like effects of CI-988. [, ]
- Pain Models: Models of neuropathic pain and morphine tolerance have been employed to investigate the role of CI-988 in pain modulation. [, , , ]
- Models of Cancer Growth: Xenograft models have been used to study the effects of CI-988 on tumor growth in vivo. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



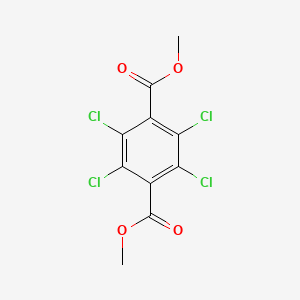
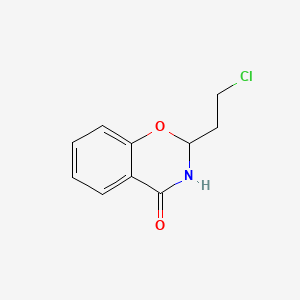

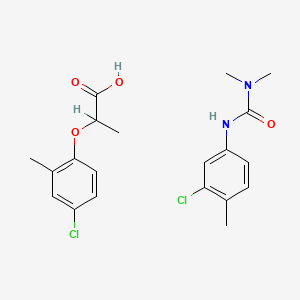

![(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B1668894.png)
